Cas no 2228277-86-7 (2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid)
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
- 2228277-86-7
- EN300-1779823
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- Inchi: 1S/C10H14N2O2/c1-6(9(13)14)7-5-11-12-8(7)10(2,3)4/h5H,1H2,2-4H3,(H,11,12)(H,13,14)
- InChI Key: HUONXXDYWLQGTG-UHFFFAOYSA-N
- SMILES: OC(C(=C)C1C=NNC=1C(C)(C)C)=O
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66Ų
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779823-0.05g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1779823-0.1g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1779823-0.25g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1779823-0.5g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1779823-1.0g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 1g |
$1572.0 | 2023-06-02 | ||
| Enamine | EN300-1779823-2.5g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1779823-5.0g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 5g |
$4557.0 | 2023-06-02 | ||
| Enamine | EN300-1779823-10.0g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 10g |
$6758.0 | 2023-06-02 | ||
| Enamine | EN300-1779823-1g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1779823-5g |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid |
2228277-86-7 | 5g |
$4557.0 | 2023-09-20 |
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: A Comprehensive Overview
2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid, a compound with the CAS number 2228277-86-7, has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, and exhibits unique structural and functional properties. The molecule's structure includes a tert-butyl group attached to the pyrazole ring, which contributes to its stability and potential bioactivity. The propenoic acid moiety further enhances its reactivity and ability to participate in various chemical reactions.
Recent studies have highlighted the biological activity of 2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enoic acid, particularly its role as a potential drug candidate in the development of new therapeutic agents. Researchers have explored its ability to act as a receptor agonist or inhibitor, depending on the target biological system. This dual functionality makes it a versatile compound in drug design, capable of modulating various cellular pathways.
The synthesis of 2-(3-tert-butyl-1H-pyrazol-4-yl)prop-2-enioic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazole ring, followed by the introduction of the tert-butyl group and the propenoic acid substituent. These steps are optimized to ensure high yields and purity, making the compound suitable for both academic research and industrial applications.
One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Studies have shown that it can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a strong candidate for the development of novel anti-inflammatory drugs, particularly for conditions like arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(3-tet-butyl-pyrazol-yli)propenoic acid has also been investigated for its antioxidant activity. The compound's ability to scavenge free radicals and reduce oxidative stress has implications for its use in preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with various biological targets. These studies provide insights into its binding affinity, selectivity, and potential toxicity, which are critical factors in drug development. By leveraging these computational tools, scientists can refine the compound's structure to enhance its therapeutic efficacy while minimizing adverse effects.
The commercial availability of CAS 2228277867 has facilitated its use in various research settings. Pharmaceutical companies are increasingly exploring its potential as a lead compound for drug discovery programs targeting diverse therapeutic areas. Its unique combination of structural features and biological activities positions it as a valuable asset in the arsenal of modern medicinal chemistry.
In conclusion, 2-(3-tet-butyl-pyrazol-yli)propenoic acid represents a significant advancement in organic chemistry with promising applications in pharmacology. Its structural versatility, coupled with emerging research findings, underscores its potential as a future therapeutic agent. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing medical science.
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